Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)
4-(Trifluoroacetyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
- 4-(2,2,2-trifluoroacetyl)benzaldehyde
- 4-(Trifluoroacetyl)benzaldehyde
- 4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)
- Benzaldehyde, 4-(trifluoroacetyl)- (9CI)
- DTXSID90516862
- QZIUSAUIKVMLEX-UHFFFAOYSA-N
- Benzaldehyde, 4-(trifluoroacetyl)-
- SCHEMBL7235139
- G64295
- DB-273566
- 86988-50-3
- 1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone
- MFCD12547943
- CS-0356361
- AKOS027385276
- PS-11428
-
- MDL: MFCD12547943
- Inchi: 1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
- InChI Key: QZIUSAUIKVMLEX-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C(C(F)(F)F)=O)=CC=1
Computed Properties
- Exact Mass: 202.02416388g/mol
- Monoisotopic Mass: 202.02416388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 34.1Ų
4-(Trifluoroacetyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899695-10mg |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899695-50mg |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T899695-100mg |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 100mg |
$ 160.00 | 2022-06-02 | ||
| Apollo Scientific | PC6194-250mg |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 95% | 250mg |
£80.00 | 2024-05-25 | |
| Apollo Scientific | PC6194-1g |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 95% | 1g |
£180.00 | 2024-05-25 | |
| Apollo Scientific | PC6194-5g |
4-(Trifluoroacetyl)benzaldehyde |
86988-50-3 | 95% | 5g |
£640.00 | 2024-05-25 | |
| abcr | AB280868-250 mg |
4-(Trifluoroacetyl)benzaldehyde; . |
86988-50-3 | 250mg |
€182.40 | 2023-04-26 | ||
| abcr | AB280868-1 g |
4-(Trifluoroacetyl)benzaldehyde; . |
86988-50-3 | 1g |
€360.40 | 2023-04-26 | ||
| abcr | AB280868-5 g |
4-(Trifluoroacetyl)benzaldehyde; . |
86988-50-3 | 5g |
€1179.20 | 2023-04-26 | ||
| ChemScence | CS-0356361-250mg |
4-(2,2,2-Trifluoroacetyl)benzaldehyde |
86988-50-3 | 250mg |
$107.0 | 2022-04-26 |
4-(Trifluoroacetyl)benzaldehyde Production Method
Production Method 1
2.1 Catalysts: Dimethylformamide
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Production Method 5
2.1 Catalysts: Butyllithium
3.1 Catalysts: Dimethylformamide
Production Method 6
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt
2.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Production Method 7
1.2 Solvents: Water ; reflux → rt
2.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt
3.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt
4.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
4-(Trifluoroacetyl)benzaldehyde Raw materials
- 1,4-Dibromobenzene
- 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
- trimethyl(trifluoromethyl)silane
- Methyl trifluoroacetate
- Lithium,(4-bromophenyl)-
- 4-(Hydroxymethyl)benzaldehyde
- 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde
- Terephthaldicarboxaldehyde
4-(Trifluoroacetyl)benzaldehyde Preparation Products
4-(Trifluoroacetyl)benzaldehyde Suppliers
4-(Trifluoroacetyl)benzaldehyde Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-(Trifluoroacetyl)benzaldehyde
Research Briefing on 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) in Chemical Biology and Pharmaceutical Applications
4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This briefing provides an overview of the latest research advancements involving this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the most significant developments in the use of 4-(Trifluoroacetyl)benzaldehyde is its role in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical agents. Recent studies have demonstrated that 4-(Trifluoroacetyl)benzaldehyde serves as a versatile building block for the introduction of this moiety into complex molecular architectures, enabling the creation of potent drug candidates with improved pharmacokinetic profiles.
In the realm of oncology, researchers have explored the potential of 4-(Trifluoroacetyl)benzaldehyde-derived compounds as inhibitors of key signaling pathways involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of small molecules using this intermediate, which exhibited promising activity against tyrosine kinase receptors. These findings underscore the compound's value in the design of targeted cancer therapies.
Additionally, 4-(Trifluoroacetyl)benzaldehyde has been employed in the development of neuroprotective agents. A recent study in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of novel compounds that modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to impart favorable physicochemical properties to the resulting molecules, enhancing their blood-brain barrier permeability.
From a synthetic chemistry perspective, advancements in catalytic methods have further expanded the utility of 4-(Trifluoroacetyl)benzaldehyde. Recent publications have detailed innovative approaches to its functionalization, including asymmetric catalysis and photoredox transformations. These methodologies not only improve the efficiency of its incorporation into complex molecules but also enable the exploration of previously inaccessible chemical space.
In conclusion, 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its ability to enhance the biological activity of drug candidates, makes it an indispensable tool for medicinal chemists. Future research is expected to further elucidate its potential in addressing unmet medical needs, particularly in the development of next-generation therapeutics.
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